molecular formula C19H17N5O2 B2693368 N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 1239482-89-3

N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2693368
CAS No.: 1239482-89-3
M. Wt: 347.378
InChI Key: NLYGEFZUWBHFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a recognized potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This pathway is fundamental to hematopoiesis, immune function, and cell growth, and its dysregulation, particularly through mutated JAK2 (e.g., JAK2 V617F), is a driver of various myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. The compound was identified as a lead structure demonstrating high selectivity for JAK2 over other JAK family members, which is crucial for elucidating the specific role of JAK2 in disease pathogenesis and for minimizing off-target effects in experimental models . Its primary research value lies in its application as a chemical probe to study JAK-STAT signal transduction and to investigate the therapeutic potential of JAK2 inhibition in preclinical studies of hematological cancers and autoimmune disorders. By potently blocking JAK2-mediated phosphorylation and subsequent downstream signaling, this inhibitor enables researchers to explore mechanisms of cell proliferation, survival, and apoptosis in JAK2-dependent cell lines and animal models, providing critical insights for targeted drug discovery.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-(2-methoxyphenyl)pyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-26-17-9-5-2-6-12(17)15-10-16(24-23-15)19(25)20-11-18-21-13-7-3-4-8-14(13)22-18/h2-9,15-16,23-24H,10-11H2,1H3,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKWUIZUQLUSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(NN2)C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a therapeutic agent. This article explores the compound's synthesis, biological evaluations, and relevant case studies.

  • Molecular Formula : C19_{19}H21_{21}N5_5O2_2
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 1239482-89-3

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazole ring and subsequent functionalization to introduce the benzodiazole and methoxyphenyl groups. The synthetic pathways often leverage established methodologies for constructing pyrazole derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating promising anti-proliferative activity:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)0.83Induction of apoptosis
MCF-7 (Breast)1.81Cell cycle arrest in G1 phase
HeLa (Cervical)1.50Increased ROS levels

The compound was noted to induce apoptosis in MCF-7 cells through mechanisms including the downregulation of cyclin D2 and CDK2, leading to cell cycle arrest and increased reactive oxygen species (ROS) production, which is critical for triggering apoptotic pathways .

Other Biological Activities

Beyond its anticancer effects, this compound has exhibited other biological activities:

  • Enzyme Inhibition : It has been reported as a moderate inhibitor of FGFR (Fibroblast Growth Factor Receptor), with an IC50 value of approximately 15 nM. This inhibition suggests potential applications in treating diseases associated with aberrant FGFR signaling .

Study on Antiproliferative Activity

A study involving a series of pyrazole-benzimidazole hybrids demonstrated that compounds similar to this compound showed significant growth inhibition across multiple cancer cell lines. The study utilized various assays to assess cell viability and mechanisms of action, confirming that these compounds could effectively target cancer cells while sparing normal cells .

In Vivo Efficacy

In vivo studies using xenograft models have shown that derivatives of this compound can significantly inhibit tumor growth. For instance, a related compound demonstrated nearly complete inhibition of tumor growth in FGFR-driven xenograft models at doses as low as 10 mg/kg administered orally . This underscores the potential for clinical applications in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several pyrazole-carboxamide derivatives, differing primarily in substituents and heterocyclic systems. Key analogues include:

Compound Name/ID Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activities Reference(s)
Target Compound 5-(2-Methoxyphenyl), N-(benzimidazol-2-yl-methyl) ~393.4 (calculated) Hypothesized improved solubility due to 2-methoxy group; potential kinase/CB1R modulation
N-(1H-Benzimidazol-2-yl)-1-(2-Arylethyl-2-oxo) derivatives 1-(2-Arylethyl-2-oxo), variable aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl) 380–420 Demonstrated kinase inhibition; substituent-dependent potency
5,3-AB-CHMFUPPYCA 1-(Cyclohexylmethyl), 5-(4-fluorophenyl), N-(1-amino-3-methyl-1-oxobutan-2-yl) ~427.5 Synthetic cannabinoid receptor modulator; metabolic stability studied
Compound 9c () 4-(Benzodiazol-2-yl)phenoxymethyl-triazole-thiazole-acetamide ~550–600 Docking studies suggest α-glucosidase inhibition; bromophenyl substituent enhances activity
Darolutamide 3-Chloro-4-cyanophenyl, 5-(1-hydroxyethyl) 398.85 FDA-approved androgen receptor antagonist; sulfamoyl group improves pharmacokinetics

Physicochemical Properties

  • Solubility : The 2-methoxy group increases hydrophilicity compared to halogenated analogues (e.g., 4-chlorophenyl in ) but remains less polar than sulfonamide-containing derivatives (e.g., darolutamide) .
  • Stability : Methoxy groups are generally stable under physiological conditions, whereas esters or sulfonamides () may undergo hydrolysis .

Key Research Findings

Metabolic Stability : Fluorophenyl derivatives () demonstrate prolonged half-lives in vitro, a trait that may extend to the target compound if metabolized similarly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.